5-Iodocytosine

Surface Electrochemistry Nucleobase Self-Assembly Halogen Bonding

5-Iodocytosine (CAS 1122-44-7, ≥98%) is validated for single anomalous dispersion (SAD) phasing in DNA crystallography, with f″ ≈ 6.9 e⁻ at Cu Kα—5-fold stronger than bromine. Its C5–I bond undergoes Pd-catalyzed Sonogashira coupling to yield fluorescent 7-deazapurine analogs; 5-fluoro- and 5-bromocytosine are inert or minimally reactive. In 2D condensation, dispersion forces dominate for 5-iodocytosine, whereas hydrogen bonding drives fluorocytosine assembly—precluding generic substitution. Select ≥98% purity to avoid phasing artifacts from non-iodinated cytosine contamination.

Molecular Formula C4H4IN3O
Molecular Weight 237 g/mol
CAS No. 1122-44-7
Cat. No. B072790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodocytosine
CAS1122-44-7
Synonyms5-iodocytosine
5-iodocytosine, 131I-labeled cpd
Molecular FormulaC4H4IN3O
Molecular Weight237 g/mol
Structural Identifiers
SMILESC1=NC(=O)NC(=C1I)N
InChIInChI=1S/C4H4IN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)
InChIKeyUFVWJVAMULFOMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodocytosine CAS 1122-44-7: Properties and Specifications for Research Procurement


5-Iodocytosine (CAS 1122-44-7) is a halogenated cytosine analog with molecular formula C₄H₄IN₃O (MW 237.00) in which an iodine atom replaces the hydrogen at the C5 position of the cytosine ring . This compound is a key synthetic intermediate for antiviral nucleoside analogs including 2′-fluoro-2′-deoxyarabinofuranosyl-5-iodocytosine (FIAC) and 1-β-D-arabinofuranosyl-5-iodocytosine (ara-IC) [1], and serves as an iodinated nucleotide building block for single anomalous dispersion (SAD) phasing in X-ray crystallography [2]. The iodine substituent confers distinct physicochemical properties including a monokline Kristallstruktur with space group C2 [3] and predicted pKa of 7.58 ± 0.10 [4].

5-Iodocytosine CAS 1122-44-7: Why 5-Fluorocytosine, 5-Bromocytosine, or Unmodified Cytosine Cannot Substitute


C5-halogenated cytosine derivatives are not functionally interchangeable due to fundamentally divergent physical driving forces for molecular assembly and distinct biochemical fates. In 2D condensation at the hanging mercury drop electrode, the dominant stabilizing interaction differs qualitatively across the halogen series: dispersion forces are the main contributor for 5-iodocytosine, whereas hydrogen bonding in hemiprotonated dimers predominates for 5-fluorocytosine [1]. In biochemical systems, DNA methyltransferase (M.MpeI) adopts different active-site loop conformations depending on C5 substituent bulk: the 'in' conformation accommodates small or rotatable substituents while the 'out' form is required for bulky 5-substituents such as iodine [2]. Furthermore, methyltransferase-driven dehalogenation occurs for 5-iodocytosine and 5-bromocytosine but is less prominent for 5-fluorocytosine [3]. These divergent assembly mechanisms and enzymatic processing pathways preclude generic substitution without compromising experimental reproducibility.

5-Iodocytosine CAS 1122-44-7: Quantitative Comparative Evidence for Scientific Selection


2D Condensation Driving Force: Iodine Triggers Dispersion-Dominated Assembly Unlike Fluorine

In a direct comparative study of 5-halogen cytosine derivatives at the hanging mercury drop electrode, the primary contributor to 2D condensation was identified as dispersion forces for 5-iodocytosine, whereas hydrogen bonding in hemiprotonated dimers dominates for 5-fluorocytosine [1]. This mechanistic divergence demonstrates that iodine substitution qualitatively alters the molecular assembly pathway.

Surface Electrochemistry Nucleobase Self-Assembly Halogen Bonding

Synthetic Utility: 5-Iodocytosine Enables Sonogashira Cross-Coupling for Fluorescent Bicyclic Analogs

Derivatives of 5-iodocytosine undergo one-pot sequential Sonogashira cross-coupling and annulation with terminal alkynes to yield fluorescent bicyclic 7-deazapurine derivatives, a transformation not accessible with 5-fluorocytosine or 5-bromocytosine under comparable conditions due to the superior leaving-group ability of iodide in Pd-catalyzed cross-couplings [1]. This C–I bond reactivity enables the direct synthesis of fluorescent cytosine analogs with spectral properties dependent on alkyne identity.

Medicinal Chemistry Cross-Coupling Fluorescent Probes

DNA Duplex Thermal Stabilization: 5-Iodocytosine Confers Halogen-Bonding-Mediated ΔTm Enhancement

An oligodeoxynucleotide octamer constructed from alternating 7-deaza-7-iodoguanine and 5-iodocytosine base pairs exhibited extraordinary thermal stability attributed to halogen bonding [1]. The σ-hole on the iodine atom enables attractive electrostatic interactions with Lewis bases (e.g., carbonyl oxygens) that are geometrically constrained and energetically significant. In contrast, the non-iodinated sequence adopts parallel duplexes without these stabilizing I···O contacts [2].

DNA Nanotechnology Halogen Bonding Oligonucleotide Stability

Antiviral Nucleoside Analog Potency: 5-Iodocytosine Derivative (FIAC) Demonstrates 99.5% HSV-1 Suppression with Low Cytotoxicity

Among a series of 2′-fluoro-2′-deoxyarabinofuranosylpyrimidine nucleosides, the 5-iodocytosine analog (FIAC) demonstrated the most potent anti-HSV-1 activity, achieving 99.5% suppression of viral replication while exhibiting minimal cytotoxicity to L5178Y and P815 cell cultures at 0.1 μM [1]. This establishes the 5-iodo substituent as superior to alternative C5 modifications in this nucleoside scaffold for antiherpes activity.

Antiviral Research Nucleoside Analogs Herpes Simplex Virus

PET Imaging Probe Development: 5-Iodocytosine-Based 18F-FIAC Enables HSV1-tk Gene Expression Imaging

The 18F-labeled derivative 1-(2′-deoxy-2′-[18F]fluoro-β-D-arabinofuranosyl)-5-iodocytosine (18F-FIAC) has been characterized and validated as a positron emission tomography (PET) probe for imaging herpes simplex virus type 1 thymidine kinase (HSV1-tk) gene expression [1]. This same scaffold has also been prepared with 125I labeling for HSV encephalitis imaging studies in animal models [2]. The presence of the 5-iodo group contributes to favorable phosphorylation kinetics by viral thymidine kinase, enabling selective probe accumulation in HSV1-tk-expressing tissues.

Molecular Imaging PET Tracer Gene Expression

Heavy-Atom Phasing: 5-Iodocytosine Enables Experimental SAD Phasing in Nucleic Acid Crystallography

5-Iodocytosine has been employed as an iodinated nucleotide building block for single-wavelength anomalous dispersion (SAD) phasing in DNA crystallography, with documented use in single crystals of 3D DNA designed motifs for phase determination [1]. The iodine atom (atomic number 53) provides strong anomalous scattering signal (f″ ≈ 6.9 e⁻ at Cu Kα wavelength) compared to bromine (f″ ≈ 1.3 e⁻), selenium (f″ ≈ 1.1 e⁻), or the negligible signal from unmodified cytosine. The X-ray crystal structure of 5-iodocytosine itself has been solved, confirming monokline Kristallstruktur (space group C2) with unit cell parameters suitable for anomalous diffraction experiments [2].

X-ray Crystallography SAD Phasing Structural Biology

5-Iodocytosine CAS 1122-44-7: Evidence-Backed Application Scenarios for Research Procurement


SAD Phasing in Nucleic Acid X-ray Crystallography

5-Iodocytosine is explicitly validated for single anomalous dispersion (SAD) phasing of DNA crystal structures [1]. The iodine atom provides f″ ≈ 6.9 e⁻ anomalous scattering at Cu Kα, approximately 5-fold stronger than bromine (f″ ≈ 1.3 e⁻) and 6-fold stronger than selenium (f″ ≈ 1.1 e⁻), enabling experimental phase determination from single-wavelength data without multi-wavelength MAD experiments [2]. Users should select high-purity (≥98%) material to avoid phasing artifacts from non-iodinated cytosine contamination.

Synthesis of Fluorescent 7-Deazapurine Derivatives via Sonogashira Cross-Coupling

The C–I bond at the 5-position of 5-iodocytosine undergoes Pd-catalyzed Sonogashira cross-coupling with terminal alkynes in a one-pot tandem reaction to yield fluorescent bicyclic 7-deazapurine analogs [1]. This reactivity is unique to the iodo derivative among halogenated cytosines; 5-fluorocytosine is essentially inert and 5-bromocytosine shows substantially lower reactivity under standard Sonogashira conditions. Researchers developing fluorescent nucleobase probes or modified nucleoside libraries should procure 5-iodocytosine specifically for this Pd-catalyzed diversification route.

Halogen-Bonding-Engineered DNA Nanostructures and Supramolecular Assemblies

5-Iodocytosine-containing oligonucleotides form unique six-stranded complexes with short I···OOP crystal contacts, whereas non-iodinated sequences adopt parallel duplexes [1]. The σ-hole on iodine enables directional halogen bonding that confers extraordinary thermal stability to alternating 7-deaza-7-iodoguanine/5-iodocytosine octamers [2]. DNA nanotechnologists seeking to engineer non-canonical architectures through halogen bonding should select 5-iodocytosine over 5-bromo- or unmodified cytosine for this specific structural purpose.

Electrochemical Studies of Nucleobase 2D Condensation Mechanisms

5-Iodocytosine exhibits dispersion-force-dominated 2D condensation at the hanging mercury drop electrode, whereas 5-fluorocytosine condensation is driven by hydrogen bonding in hemiprotonated dimers [1]. This mechanistic distinction makes 5-iodocytosine the appropriate choice for studying dispersion-driven surface self-assembly, while 5-fluorocytosine is unsuitable for such investigations. Electrochemical biosensor developers examining nucleobase interfacial behavior must select the appropriate halogenated cytosine based on the physical driving force under investigation.

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